Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate
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Overview
Description
Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with benzyl and isopropyl groups, and an amino group attached to a benzoate ester.
Mechanism of Action
Target of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.
Biochemical Pathways
If the compound does indeed target tubulin, it could potentially affect the process of cell division and other cellular processes that rely on the function of microtubules .
Result of Action
Similar compounds have been found to induce apoptosis in certain cell types . Apoptosis is a form of programmed cell death, and inducing this process can be a strategy for treating diseases like cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate typically involves multi-step organic reactionsThe final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the ester group would produce the corresponding alcohol .
Scientific Research Applications
Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog used in organic synthesis and as a dye intermediate.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents, used in various pharmaceutical applications
Uniqueness
Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 5-amino-2-(4-benzyl-2-propan-2-ylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-16(2)21-15-24(14-17-7-5-4-6-8-17)11-12-25(21)20-10-9-18(23)13-19(20)22(26)27-3/h4-10,13,16,21H,11-12,14-15,23H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHQBHXYMBZIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1C2=C(C=C(C=C2)N)C(=O)OC)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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